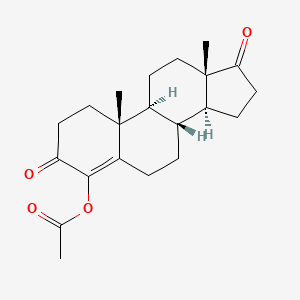
(S)-sebuthylazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-sebuthylazine is the (S)-enantiomer of N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine.
Applications De Recherche Scientifique
Pesticide Residue Analysis : A study by Schürmann et al. (2009) highlighted the challenges in pesticide residue analysis using liquid chromatography/tandem mass spectrometry (LC/MS/MS), focusing on the false-positive confirmation of sebuthylazine residues. This research emphasizes the importance of accurate detection methods in ensuring the reliability of pesticide residue analysis (Schürmann et al., 2009).
Soil Microorganisms and Enzymes Response : Borowik et al. (2016) investigated the impact of a mixture of herbicides including terbuthylazine on soil microorganisms, microbial communities, soil enzymes, and the growth of maize. This research provides insights into the ecological implications of herbicide use in agricultural settings (Borowik et al., 2016).
Atmospheric Fate of Pesticides : Socorro et al. (2017) studied the heterogeneous reaction of terbuthylazine with OH radicals, addressing its potential for atmospheric long-range transport and environmental impact. This work contributes to understanding the atmospheric behavior of pesticides (Socorro et al., 2017).
Soil Sorption : Research by Wang et al. (2010) evaluated the effects of biosolids and biochars on the sorption of terbuthylazine in forest soils. This study provides valuable information for forest management and herbicide application strategies (Wang et al., 2010).
Herbicide Behavior in Soil : López-Piñeiro et al. (2011) explored the influence of olive mill waste on the behavior of terbuthylazine in soil, including its sorption, degradation, and leaching. This research is significant for understanding the interactions between organic amendments and herbicides in agricultural soils (López-Piñeiro et al., 2011).
Groundwater Contamination Assessment : Rodrigo-Ilarri et al. (2020) used mathematical models to study terbuthylazine contamination in groundwater. Their work provides a framework for assessing the environmental risks of herbicide use in agricultural areas (Rodrigo-Ilarri et al., 2020).
Propriétés
Formule moléculaire |
C9H16ClN5 |
|---|---|
Poids moléculaire |
229.71 g/mol |
Nom IUPAC |
2-N-[(2S)-butan-2-yl]-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/t6-/m0/s1 |
Clé InChI |
BZRUVKZGXNSXMB-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl |
SMILES canonique |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)





![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)



